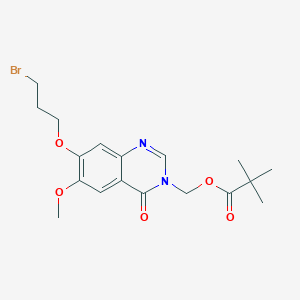
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydroisoquinoline derivatives, while oxidation can produce quinoline derivatives .
Aplicaciones Científicas De Investigación
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound without the bromine substituent.
Uniqueness
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is unique due to the presence of both the bromine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with potential biological activity .
Propiedades
Fórmula molecular |
C12H14BrNO4 |
|---|---|
Peso molecular |
316.15 g/mol |
Nombre IUPAC |
7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;oxalic acid |
InChI |
InChI=1S/C10H12BrN.C2H2O4/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;3-1(4)2(5)6/h2-3,6-7,12H,4-5H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
QRXCOQXSHCRAKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)C=CC(=C2)Br.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


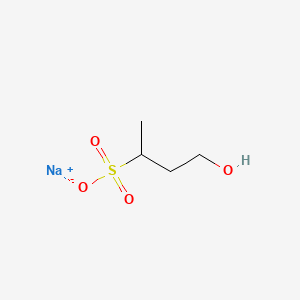


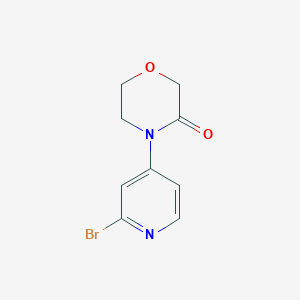
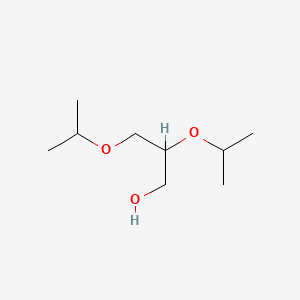
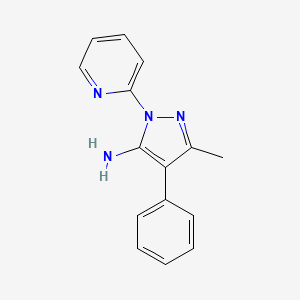

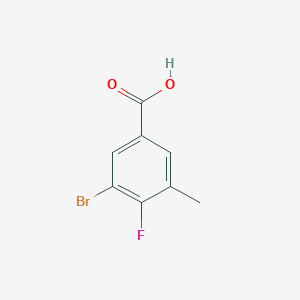


![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)

